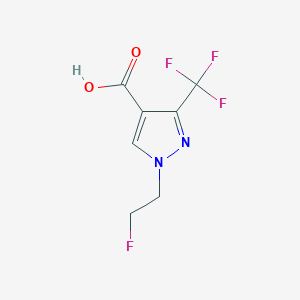

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by:

- Position 3: A trifluoromethyl (-CF₃) group, known to enhance lipophilicity and resistance to oxidative degradation.

- Position 4: A carboxylic acid (-COOH) moiety, enabling hydrogen bonding and salt formation for improved solubility.

This compound’s structural features make it relevant in medicinal chemistry and agrochemical research, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.

Propriétés

IUPAC Name |

1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2O2/c8-1-2-13-3-4(6(14)15)5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTHSCHDNGDMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCF)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with trifluoromethyl and fluoroethyl substituents, which enhance its lipophilicity and stability. The presence of the carboxylic acid group allows for further modifications that can improve its bioactivity.

Antimicrobial Activity

Research indicates that pyrazole derivatives often exhibit significant antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains. The mechanism may involve the disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been investigated for its anticancer properties. A study demonstrated that related pyrazole compounds could induce apoptosis in cancer cells by activating specific signaling pathways.

| Compound | Activity | Mechanism |

|---|---|---|

| 1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Anticancer | Induces apoptosis |

| 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole | Antimicrobial | Disrupts cell wall |

Anti-inflammatory Effects

The compound's structural similarities to known anti-inflammatory agents suggest potential activity in this area. Pyrazole derivatives are often linked to inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

The biological activity of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways.

- Receptor Binding : The compound could bind to specific receptors, modulating their activity and influencing cellular responses.

Case Studies

Several studies have highlighted the biological effects of pyrazole derivatives:

- Antimicrobial Study : A recent investigation into a related compound demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting that modifications to the pyrazole structure can enhance efficacy.

- Cancer Research : In vitro studies using human cancer cell lines indicated that compounds similar to 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid showed improved cytotoxicity compared to traditional chemotherapeutics.

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 1

The substituent at position 1 significantly influences electronic properties, steric bulk, and metabolic stability. Key analogs include:

Substituent Variations at Position 3

The trifluoromethyl (-CF₃) group is a common motif in bioactive compounds. Notable comparisons:

Key Insight: The -CF₃ group in the target compound provides superior electron-withdrawing effects and metabolic stability compared to -CHF₂ or non-fluorinated analogs .

Physical and Chemical Properties

Note: The 2-fluoroethyl group likely increases lipophilicity (higher LogP) compared to the hydroxyethyl analog, enhancing membrane permeability .

Pharmacological and Industrial Relevance

- Metabolic Stability: The -CF₃ and fluoroethyl groups reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Agrochemical Applications : Fluorinated pyrazoles are widely used in herbicides (e.g., BASF’s 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in ).

Méthodes De Préparation

Synthesis of Fluorinated β-Diketone Intermediates

A key step involves preparing a 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione intermediate or related fluorinated β-diketone species. This is typically achieved by condensation reactions starting from fluoroalkyl esters such as ethyl difluoroacetate or ethyl fluoroacetate.

Process example : Ethyl difluoroacetate undergoes Claisen condensation to yield ethyl fluoroacetate, which is then converted into the β-diketone intermediate by reaction with suitable amines or dimethylaminomethylene reagents under controlled conditions.

The crude β-diketone is obtained by solvent removal under reduced pressure and used directly in subsequent steps with purity exceeding 95% as confirmed by gas chromatography.

Cyclization with Hydrazine Derivatives

The β-diketone intermediate is reacted with methylhydrazine or other hydrazine derivatives to form the pyrazole ring:

The reaction is conducted in an organic solvent such as methylene chloride at low temperatures (-25 °C to -20 °C) to control reactivity and selectivity.

The hydrazine solution (typically 40% aqueous methylhydrazine) is added dropwise to the β-diketone solution under inert atmosphere, maintaining low temperature for 1 hour to ensure complete cyclization.

After completion, the reaction mixture is warmed to room temperature, layers separated, and the organic phase concentrated to isolate the pyrazole intermediate, often as a 3-trifluoromethyl-1-methyl-4-acetylpyrazole or related derivative.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Claisen condensation | Room temp to mild heating | Use ethyl difluoroacetate, base catalyst |

| β-Diketone isolation | Reduced pressure, rotary evaporator | Purity >95%, used directly |

| Cyclization with methylhydrazine | -25 °C to -20 °C, 1 h | In methylene chloride, inert atmosphere |

| Alkylation (2-fluoroethylation) | Base (K2CO3), polar aprotic solvent, RT to mild heating | Control regioselectivity |

| Ester hydrolysis / acid formation | Acidic or basic hydrolysis, reflux | Followed by acidification and recrystallization |

| Recrystallization | Alcohol-water solvent (35-65%) | Solvents: methanol, ethanol, or isopropanol |

Research Findings and Yields

The preparation of 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid analogs typically achieves yields around 84-96% after purification steps.

Gas chromatography and NMR analyses confirm high purity of intermediates and final products.

The use of low temperatures during cyclization minimizes side reactions and improves selectivity.

Catalysts such as sodium iodide or potassium iodide can enhance condensation and cyclization efficiency.

The stability of trifluoromethylhydrazine intermediates is limited, requiring prompt use in cyclization to avoid decomposition and side products.

Summary of Key Preparation Steps

| Stage | Key Reagents/Intermediates | Outcome |

|---|---|---|

| Fluorinated β-diketone synthesis | Ethyl difluoroacetate, dimethylaminomethylene reagents | Crude β-diketone intermediate (>95% purity) |

| Pyrazole ring formation | β-Diketone intermediate, methylhydrazine (40% aqueous) | 3-(Trifluoromethyl)-1-methyl-pyrazole derivative |

| N1-Alkylation | 2-Fluoroethyl halide, base (K2CO3) | 1-(2-Fluoroethyl) substituted pyrazole |

| Carboxylation/hydrolysis | Ester hydrolysis (acid/base), acidification | 1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

| Purification | Recrystallization in alcohol-water mixture | High purity final product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.